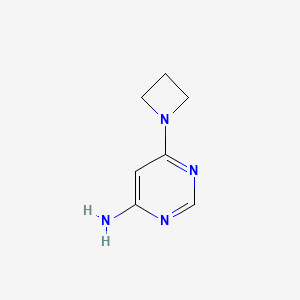

6-(Azetidin-1-yl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(azetidin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCYIXPVVCEWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Azetidin 1 Yl Pyrimidin 4 Amine and Its Structural Analogs

General Synthetic Strategies for Pyrimidine-Azetidine Conjugates

The creation of molecules combining a pyrimidine (B1678525) and an azetidine (B1206935) moiety relies on established and innovative synthetic organic chemistry principles. The primary challenge lies in the selective functionalization of the pyrimidine ring and the construction or introduction of the often-strained azetidine ring.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Pyrimidine Functionalization

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone in the synthesis of substituted pyrimidines. mdpi.com This reaction is particularly effective for pyrimidines because the two nitrogen atoms in the ring make it electron-deficient, thus activating it towards attack by nucleophiles. The reaction typically involves the displacement of a leaving group, such as a halogen (e.g., chlorine), from the pyrimidine ring by a nucleophile.

In the context of synthesizing 6-(azetidin-1-yl)pyrimidin-4-amine, a common precursor is a di-substituted pyrimidine, such as 4,6-dichloropyrimidine. The regioselectivity of the substitution is a key consideration. For 2,4- and 4,6-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the 4-position. mdpi.comnih.govwuxiapptec.com This preference is attributed to the electronic distribution within the pyrimidine ring, which makes the C4 carbon the most electrophilic site. wuxiapptec.com

The general SNAr reaction proceeds by the addition of the nucleophile (azetidine) to the electron-deficient pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (e.g., chloride ion) restores the aromaticity of the ring, yielding the final product. The reaction can be carried out with or without a catalyst, often in a suitable solvent and sometimes with the addition of a base to neutralize the acid formed during the reaction. mdpi.com Even for highly activated substrates like 2-chloropyrimidine, SNAr reactions can proceed efficiently without the need for precious metal catalysts, sometimes in green solvents like water. nih.gov

A typical procedure for the synthesis of a mono-aminated pyrimidine via SNAr is shown in the table below.

| Starting Material | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Amine (1 equiv.) | EtOH, Triethylamine, Reflux, 3h | 2-amino-4-(amino)-6-chloropyrimidine-5-carbaldehyde | Moderate |

| 2-chloropyrimidine | p-anisidine | KF, H2O, 100 °C, 24h | N-(4-methoxyphenyl)pyrimidin-2-amine | 86% |

Azetidine Ring Formation and Functionalization Methods

The azetidine ring is a strained four-membered heterocycle that is a valuable component in many biologically active compounds. nih.govfrontiersin.org Its synthesis can be challenging due to this ring strain. Several methods have been developed for its construction and subsequent functionalization.

One of the most common methods for forming the azetidine ring is through intramolecular SN2 reactions (cyclization). nih.govfrontiersin.org This involves a molecule containing both a nucleophilic amine and a carbon atom with a good leaving group (like a halogen or mesylate), positioned to allow for a 4-exo-tet cyclization. frontiersin.org For instance, La(OTf)₃ has been used as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce functionalized azetidines in high yields. nih.govfrontiersin.org

Other synthetic routes include:

[2+2] Cycloadditions : Photochemical [2+2] cycloadditions between imines and alkenes can directly form the azetidine ring, although this method can be limited by the types of substrates that can be used. researchgate.net

Ring Expansion : Aziridines can undergo ring expansion to form azetidines, for example, through gold-catalyzed cyclization of propargylic aziridines. acs.org

Functionalization of Pre-existing Rings : A powerful strategy involves starting with a commercially available azetidine derivative, such as N-Boc-azetidin-3-one. This ketone can be converted to an alkene via a Horner-Wadsworth-Emmons reaction, which can then be functionalized through methods like aza-Michael additions to introduce various substituents. nih.gov This approach allows for the synthesis of diverse 3-substituted azetidines. nih.govnih.govacs.org

| Method | Starting Material(s) | Key Reagent/Catalyst | Product Type |

|---|---|---|---|

| Intramolecular Aminolysis | cis-3,4-epoxy amine | La(OTf)3 | Substituted azetidine |

| Horner-Wadsworth-Emmons / Aza-Michael Addition | N-Boc-azetidin-3-one, NH-heterocycle | DBU | 3-substituted 3-(acetoxymethyl)azetidine |

| Ring Expansion | Propargylic Aziridine | Gold Catalyst | (Z)-Alkylidene Azetidine |

Convergent and Linear Synthesis Pathways for Complex Azetidinyl Pyrimidines

The assembly of complex molecules like this compound can follow two main strategic pathways: linear or convergent synthesis.

Advanced Reaction Conditions and Catalytic Systems in Synthesis

To improve the efficiency, selectivity, and environmental footprint of these syntheses, advanced reaction conditions and catalytic systems are often employed.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nanobioletters.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. researchgate.netsemanticscholar.org

This technology is highly applicable to the synthesis of aminopyrimidines. nanobioletters.com For instance, SNAr reactions, such as the displacement of a chlorine atom on a pyrimidine ring with an amine like azetidine, can be performed efficiently under microwave irradiation, often without the need for a solvent or catalyst. researchgate.netresearchgate.net Multicomponent reactions, such as the Biginelli condensation to form pyrimidine cores, are also well-suited for microwave assistance. nih.gov The rapid and uniform heating provided by microwaves helps to overcome activation energy barriers quickly and efficiently. semanticscholar.org

| Reaction Type | Substrates | Conditions | Advantage |

|---|---|---|---|

| SNAr Amination | Halo-pyrimidine, Amine | Microwave, Solvent-free | Reduced reaction time, high yield |

| Cyclocondensation | Chalcone, Guanidine | Microwave, ZnCl2 | Eco-friendly, good yield |

| Multi-component | Aldehyde, Cyanamide, 2-Aminopyridine | Microwave, neat, 120 °C, 15 min | Rapid, high yield, green |

Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Substitution

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki Coupling : The Suzuki reaction is widely used to couple a halogenated pyrimidine with an aryl or heteroaryl boronic acid to form C-C bonds. mdpi.comresearchgate.net For dichloropyrimidines, the reaction is often regioselective, with the first coupling occurring at the C4 position. mdpi.comnih.gov This method can be used to build complex scaffolds before the introduction of the azetidine ring. Microwave-assisted Suzuki couplings on dichloropyrimidines have been shown to be highly efficient, requiring short reaction times and low catalyst loadings. mdpi.combohrium.com

Buchwald-Hartwig Amination : This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. cmu.edusnnu.edu.cn It is particularly useful for coupling less reactive aryl chlorides or for amines that are poor nucleophiles in traditional SNAr reactions. researchgate.net This method can be used to directly couple azetidine to a chloropyrimidine core. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. cmu.edunih.gov The Buchwald-Hartwig amination has been successfully applied to the synthesis of various aminopyrimidine derivatives. researchgate.netnih.govrsc.org

| Reaction | Substrates | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | 2,4-Dichloropyrimidine, Phenylboronic acid | Pd(PPh3)4, K2CO3 | C4-Phenyl |

| Buchwald-Hartwig Amination | 2,4,6-Trichloropyrimidine, Phenyl urea | Pd2(dba)3, Xantphos, NaOtBu | C-N (Amine) |

| Buchwald-Hartwig Amination | 4-chloro-2-methylthiopyrimidine, Amine | Pd(OAc)2, BINAP, Cs2CO3 | C-N (Amine) |

Application of Base-Catalyzed Aza-Michael Addition

The aza-Michael addition, a specific type of conjugate addition, is a powerful tool in the synthesis of pyrimidine derivatives. This reaction involves the addition of a nitrogen-based nucleophile to an α,β-unsaturated carbonyl compound. In the context of pyrimidine synthesis, this can be a key step in ring formation.

Base-catalyzed aza-Michael additions are particularly effective. The base promotes the deprotonation of the nitrogen nucleophile, increasing its reactivity towards the Michael acceptor. This approach has been successfully employed in the synthesis of various pyrimidine-containing compounds. For instance, the reaction of β-enaminones with different carboxamides under basic conditions can yield 2,4,6-trisubstituted pyrimidines in moderate to good yields on a gram scale. mdpi.com

Furthermore, a base-promoted intermolecular oxidation C-N bond formation has been developed for the synthesis of polysubstituted pyrimidines. organic-chemistry.org This method utilizes the reaction of allylic compounds with amidines in the presence of oxygen as the sole oxidant, offering an environmentally friendly and atom-economical approach. organic-chemistry.org The reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines proceeds through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade to produce trifluoromethylated pyrimidines in high yields. organic-chemistry.org

The versatility of the aza-Michael addition is further highlighted by its use in organocatalytic enantioselective syntheses. For example, diarylprolinol triphenylsilyl ether can catalyze the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes, leading to chiral acyclic pyrimidine nucleosides with excellent enantioselectivities. rsc.org Similarly, Brønsted base-catalyzed aza-Michael additions have been developed to generate chiral acyclic amination products. rsc.org

Derivatization and Diversification Strategies for the this compound Core

Once the core structure of this compound is synthesized, further modifications can be introduced to fine-tune its properties. These derivatization strategies allow for the exploration of a wider chemical space and the development of analogs with diverse functionalities.

Modifications at the Pyrimidine Ring Positions (e.g., C-2, C-5)

The pyrimidine ring offers several positions for modification, with C-2 and C-5 being common sites for derivatization.

C-5 Position: Modifications at the C-5 position of the pyrimidine ring are of significant interest due to their potential to enhance biological activity. researchgate.net A variety of substituents can be introduced at this position, including cyano groups, which can then be further transformed. For example, the 5-cyano group of certain pyrimidine derivatives can be replaced with a carboximidohydrazide group or cyclized to form a pyrazolopyrimidine ring system. nih.gov

C-2 Position: The C-2 position of the pyrimidine ring is another key site for introducing diversity. For instance, a thio group can be introduced at the C-2 position, leading to 2-thiopyrimidine derivatives. nih.gov This thio group can potentially be further functionalized.

A summary of representative modifications at the pyrimidine ring is presented in the table below.

| Position | Modification | Precursor | Reagents/Conditions | Resulting Structure |

| C-5 | Carboximidohydrazide | 5-Cyanopyrimidine | Hydrazine hydrate | 5-Carboximidohydrazide pyrimidine |

| C-5 | Pyrazolopyrimidine | 5-Cyanopyrimidine | - | Pyrazolo[3,4-d]pyrimidine |

| C-2 | Thio group | - | Lawesson's reagent or P4S10 | 2-Thiopyrimidine |

Substitutions on the Azetidine Nitrogen and Ring Carbons

The azetidine ring provides additional opportunities for structural diversification. The nitrogen atom of the azetidine ring is nucleophilic and can participate in various reactions. While direct substitutions on the azetidine ring of the title compound are not extensively detailed in the provided context, general principles of azetidine chemistry suggest possibilities for N-alkylation, N-acylation, and N-arylation.

Furthermore, substitutions on the carbon atoms of the azetidine ring can be achieved through various synthetic routes leading to substituted azetidines that can then be coupled to the pyrimidine core. organic-chemistry.org For example, 3-(dimethylamino)azetidine can be used to introduce a functionalized azetidine ring onto a pyridine (B92270) scaffold, a reaction that could be analogous for a pyrimidine core. uni.lu

Introduction of Heterocyclic and Aromatic Side Chains

Introducing heterocyclic and aromatic side chains is a common strategy to expand the chemical diversity of the this compound core. These side chains can be attached at various positions, most commonly at the C-2, C-4, or C-5 positions of the pyrimidine ring.

For instance, various aromatic aldehydes can be condensed with 2-amino-4,6-dimethylpyrimidine (B23340) to introduce styryl groups at the C-4 and C-6 positions. nih.gov Similarly, aryl groups can be introduced at the C-6 position of 4-amino-5-cyanopyrimidines. nih.gov The introduction of a propyl group at the amino function at C-4 has also been reported. nih.gov

The following table summarizes examples of introduced side chains.

| Position of Attachment | Side Chain | Method of Introduction |

| C-4 (amino group) | Propyl | Alkylation |

| C-6 | Phenyl | Suzuki or Stille coupling |

| C-4/C-6 | Styryl | Condensation with aromatic aldehydes |

| C-6 | 4-(Dimethylamino)phenyl | Not specified |

| C-6 | 4-Chlorophenyl | Not specified |

| C-6 | 2,4-Dichlorophenyl | Not specified |

Structure Activity Relationship Sar Studies of Azetidinyl Pyrimidine Compounds

Correlative Analysis of Pyrimidine (B1678525) Ring Substituents with Biological Activity

The pyrimidine ring is a well-established pharmacophore in numerous therapeutic agents, and its biological activity is highly dependent on the nature and position of its substituents. mdpi.comnih.gov For derivatives related to 6-(azetidin-1-yl)pyrimidin-4-amine, modifications at positions 2, 4, and 5 of the pyrimidine core have been shown to significantly modulate biological activity.

Research on related 4-aminopyrimidine (B60600) series, such as adenosine (B11128) kinase (AK) inhibitors, reveals distinct SAR trends. For instance, in a series of 4-amino-5-aryl-6-arylethynylpyrimidines, the substituent at the 4-amino position is crucial for activity. While a primary amino group is often essential for forming key hydrogen bonds with the target protein, as seen in many kinase inhibitors, substitutions can be tolerated and even beneficial depending on the target. nih.gov

Studies on 2-amino-4,6-disubstituted pyrimidine derivatives as A1 adenosine receptor (A1AR) antagonists have shown that the substituent at the 2-amino group plays a prominent role in selectivity. The introduction of a methyl group at this position was found to be critical for achieving high selectivity for A1AR. nih.gov

The substitution pattern at positions 5 and 6 of the pyrimidine ring is also a key determinant of activity. In a series of 4-amino-6-alkynylpyrimidines developed as AK inhibitors, the potency was highly dependent on the linker at the 5-position. Compounds featuring 2- and 3-atom linkers at this position demonstrated the most potent inhibition of AK. nih.gov This highlights the importance of the spatial arrangement and length of substituents on the pyrimidine core. For 6-substituted purines, which share the pyrimidine sub-structure, various thioether and ribofuranose substituents at the 6-position have been shown to confer antileishmanial activity. nih.gov

The following table summarizes the general effects of substituents on the pyrimidine ring based on studies of related compound classes.

| Position | Substituent Type | General Effect on Biological Activity | Reference |

| C2 | Small alkyl (e.g., methyl) on exocyclic amine | Can significantly enhance selectivity for specific targets. | nih.gov |

| C4 | Primary amine (NH2) | Often crucial for forming key hydrogen bond interactions with the target protein. | nih.gov |

| C5 | Linkers (e.g., 2- or 3-atom linkers) | The length and nature of the linker can be critical for optimizing potency. | nih.gov |

| C5 | Aryl groups | Can provide additional binding interactions and influence the overall conformation. | nih.gov |

| C6 | Alkynyl, Aryl, or Heterocyclic groups | These groups can occupy hydrophobic pockets in the target's binding site, significantly impacting affinity. | nih.govnih.gov |

Influence of Azetidine (B1206935) Moiety Substitutions on Target Affinity and Selectivity

The azetidine ring, a four-membered saturated heterocycle, serves as a versatile scaffold in drug design, imparting structural rigidity and unique chemical properties. mdpi.com In the context of this compound, the azetidine moiety can be functionalized to fine-tune the compound's interaction with its biological target.

The substitution on the azetidine ring can influence target affinity and selectivity by introducing new interaction points, altering the ring's pucker, or modifying the compound's physicochemical properties. For example, the synthesis of various 3-substituted azetidine derivatives has been explored, where functional groups like hydroxyl or amino groups can be introduced. nih.gov These groups can act as additional hydrogen bond donors or acceptors, potentially forming new interactions within the target's binding site.

In a study of related piperidine-substituted quinazolines (piperidine being a six-membered ring analog of azetidine) as PI3Kδ inhibitors, substitutions on the piperidine (B6355638) ring were shown to be critical for potency and selectivity. nih.gov This suggests that similar modifications on the azetidinyl group of this compound could have a profound impact on its biological profile.

Furthermore, the nitrogen of the azetidine ring can be involved in crucial interactions. The synthesis of azetidine-derived amino acids has shown that the ring nitrogen's environment and substitution pattern are key to its chemical behavior and biological activity. nih.gov

The following table illustrates potential points of substitution on the azetidine moiety and their hypothetical influence on target interactions.

| Position | Substituent Type | Potential Influence on Target Affinity and Selectivity | Reference |

| N1 | (Linked to pyrimidine) | The point of attachment dictates the orientation of the azetidine ring relative to the pyrimidine core. | nih.gov |

| C2/C4 | Alkyl or other small groups | Can introduce steric effects that may enhance selectivity by favoring binding to a specific target conformation. | nih.gov |

| C3 | Hydroxyl (-OH), Amino (-NH2), or other polar groups | Can provide additional hydrogen bonding opportunities, potentially increasing affinity. | nih.gov |

| C3 | Fluorine (-F) | Can alter the electronic properties and conformation of the ring, influencing binding and metabolic stability. | nih.gov |

Impact of Conformational Rigidity of the Azetidine Ring on Ligand-Target Interactions

A key feature of the azetidine ring is its inherent conformational rigidity compared to more flexible five- or six-membered rings like pyrrolidine (B122466) or piperidine. mdpi.com This rigidity reduces the entropic penalty upon binding to a target, which can contribute to higher affinity. The constrained nature of the four-membered ring limits the number of accessible conformations, presenting a more defined shape to the binding site.

Studies comparing azetidine-derived amino acids with their proline (a five-membered ring) counterparts have demonstrated that the four-membered ring of azetidine preferentially induces γ-turn conformations in peptides, whereas proline tends to induce β-turns. nih.gov This illustrates how the ring size directly influences the three-dimensional structure of the molecule it is part of.

This conformational constraint is a significant advantage in drug design. By incorporating a rigid scaffold like azetidine, medicinal chemists can have greater control over the ligand's conformation, leading to more predictable and specific interactions with the target protein. mdpi.com The defined pucker of the azetidine ring can position substituents in precise orientations, optimizing their interactions with specific residues in the binding pocket. This can lead to improved potency and selectivity.

Elucidation of Pharmacophoric Features for Azetidinyl Pyrimidine Activity

Based on the SAR analysis of this compound and related analogs, a general pharmacophore model can be proposed. A pharmacophore defines the essential spatial arrangement of functional groups necessary for biological activity.

The key pharmacophoric features for this class of compounds typically include:

A Heterocyclic Core (Pyrimidine): The pyrimidine ring serves as the central scaffold, correctly positioning the other key functional groups. The nitrogen atoms within the ring often act as hydrogen bond acceptors.

A Hydrogen Bond Donor: The 4-amino group on the pyrimidine ring is a critical hydrogen bond donor, often forming a key interaction with a backbone carbonyl or a specific residue in the hinge region of kinases or the active site of other enzymes. nih.gov

A Rigid Substituent at C6 (Azetidine): The 6-azetidinyl group likely occupies a specific pocket within the target's binding site. Its rigidity helps to lock the molecule in an active conformation, minimizing the entropic cost of binding. mdpi.comnih.gov The nitrogen of the azetidine can also contribute to polar interactions.

Substituent-Accepting Pockets: The potential for substitution on both the pyrimidine ring (e.g., at C2 and C5) and the azetidine ring (e.g., at C3) indicates the presence of adjacent pockets in the target's binding site that can be exploited to enhance affinity and selectivity. nih.govnih.gov For example, a hydrophobic substituent at C5 of the pyrimidine could interact with a lipophilic region of the target, while a polar group on the azetidine could engage with a solvent-exposed region or a polar residue.

The precise definition of the pharmacophore will ultimately depend on the specific biological target. However, the combination of a hydrogen-bonding aminopyrimidine core with a conformationally restricted azetidinyl group represents a powerful and versatile scaffold for designing potent and selective inhibitors for a range of biological targets.

Molecular Mechanisms and Targeted Biological Activities of Azetidinyl Pyrimidine Derivatives

Investigation of Ligand-Target Interactions and Binding Dynamics

The interaction of small molecules with their biological targets is fundamental to their pharmacological effect. For azetidinyl pyrimidine (B1678525) derivatives, research has elucidated their binding modes and the consequent modulation of target activity.

Histamine (B1213489) H3 Receptor (H3R) Agonism and Related Signaling Pathways

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, regulating the release of various neurotransmitters. nih.govresearchgate.net While many H3R ligands are imidazole-based, a screening campaign identified the non-imidazole 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist. nih.govnih.govacs.org

Further investigation into 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogues has led to the development of full agonists with nanomolar potency. nih.govnih.gov One key compound, VUF16839, demonstrated a pKi of 8.5 and a pEC50 of 9.5 in a cyclic adenosine (B11128) monophosphate (cAMP) response element-luciferase reporter gene assay. nih.govnih.gov Molecular modeling suggests that these non-imidazole agonists achieve their activity by forming interactions with the same key residues in the H3R binding pocket as the endogenous ligand, histamine. nih.govacs.org The agonism at H3R can influence downstream signaling pathways, including the modulation of neurotransmitter release, which has implications for physiological processes like cognition and wakefulness. nih.govnih.govnih.gov

Kinase Inhibition Profiling (e.g., JAK1, AKT, PI3K, HPK1, CDK4)

Pyrimidine derivatives are well-established as kinase inhibitors, and the azetidinyl pyrimidine scaffold is no exception. nih.govnih.gov Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibition: A series of pyrimidine compounds has been identified as potent inhibitors of JAK1, a key enzyme in the JAK/STAT signaling pathway that mediates immune responses. nih.gov Optimization of a high-throughput screening hit led to the discovery of potent JAK1 inhibitors with selectivity over other JAK family members like JAK2. nih.gov

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: Novel diaminopyrimidine carboxamides have been discovered as potent and selective inhibitors of HPK1, a negative regulator of T cell receptor signaling. nih.gov The structural configuration of these inhibitors is thought to contribute to their selectivity against other kinases. nih.gov Pharmacological inhibition of HPK1 with these compounds has been shown to enhance proinflammatory cytokine production in immune cells. nih.gov

Other Kinases: The broader class of pyrimidine derivatives has been investigated for inhibitory activity against a range of other kinases, including EGFR, highlighting the versatility of this scaffold in developing targeted cancer therapies. rsc.org

Modulation of Enzyme Activities (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD))

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. wikipedia.orgnih.gov NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs. wikipedia.orgnih.gov

Research has led to the development of pyrimidine-4-carboxamides as inhibitors of NAPE-PLD. nih.gov Structure-activity relationship studies have been conducted to optimize the potency and selectivity of these inhibitors. researchgate.net Inhibition of NAPE-PLD can alter the levels of various NAEs, thereby modulating signaling pathways involved in processes like inflammation and emotional behavior. researchgate.netguidetopharmacology.orgnih.gov

Cellular and Subcellular Mechanistic Elucidations

Understanding the effects of azetidinyl pyrimidine derivatives at the cellular and subcellular level is crucial for elucidating their mechanisms of action.

Analysis of Downstream Signaling Pathway Modulations

The interaction of azetidinyl pyrimidine derivatives with their primary targets initiates a cascade of downstream signaling events.

H3R-Mediated Signaling: Agonism at the H3R by azetidinyl pyrimidine derivatives can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA). jpccr.eu The ultimate effect is the regulation of neurotransmitter release, which can impact various neurological functions. nih.govnih.gov

Kinase Inhibition Signaling: Inhibition of kinases like JAK1 by pyrimidine derivatives blocks the phosphorylation and activation of downstream STAT proteins, thereby inhibiting the transcription of target genes involved in inflammation and immune responses. nih.gov Similarly, inhibition of HPK1 can lead to enhanced T-cell activation and cytokine production. nih.gov

NAPE-PLD Inhibition and Lipid Signaling: By inhibiting NAPE-PLD, pyrimidine-based compounds can decrease the production of NAEs. researchgate.net This can have widespread effects on the endocannabinoid system and other lipid signaling pathways, influencing processes such as pain, appetite, and mood. nih.govnih.gov For instance, knockout of the NAPE-PLD gene in mice has been shown to affect the levels of various lipids in the brain in a region-specific manner. nih.gov

Assessment of Receptor Occupancy and Intrinsic Activity

The pharmacological effect of a ligand is determined by its ability to bind to its target receptor (occupancy) and its ability to elicit a functional response upon binding (intrinsic activity).

For azetidinyl pyrimidine derivatives targeting H3R, studies have determined their binding affinities (Ki values) and their functional potencies (EC50 values). nih.govnih.gov For example, the partial agonist 4-(3-azetidin-1-yl)pyrimidin-2-amine and the full agonist VUF16839 have been characterized in terms of their ability to both bind to H3R and activate its downstream signaling. nih.govnih.govacs.org Similarly, for nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, including some with azetidine (B1206935) moieties, both the potency (EC50) for agonist activity and the potency (IC50) for inhibitory activity have been measured, demonstrating their partial agonist nature. nih.govnih.gov This detailed characterization is essential for understanding the full pharmacological profile of these compounds.

Mechanistic Basis for Selectivity and Specificity among Related Targets

The drive for precision in modern pharmacology has placed a significant emphasis on developing drug candidates that exhibit high selectivity and specificity for their intended biological targets. This focus is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Azetidinyl pyrimidine derivatives, a class of heterocyclic compounds, have emerged as a valuable scaffold in drug discovery, demonstrating potential across a range of therapeutic areas including oncology and neurodegenerative diseases. The compound 6-(Azetidin-1-yl)pyrimidin-4-amine represents a core structure within this class. Understanding the mechanistic basis of its selectivity requires a detailed examination of its molecular interactions with various biological targets.

The selectivity of a molecule like this compound is fundamentally determined by its three-dimensional structure and the specific interactions it can form with the amino acid residues within the binding site of a protein. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, is a well-established pharmacophore found in numerous biologically active compounds, including nucleic acids. nih.govmdpi.com This core often serves as an anchor, forming critical hydrogen bonds with the target protein.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, imparts significant structural rigidity to the molecule. rsc.org This rigidity can be advantageous for selectivity, as it reduces the conformational flexibility of the compound, leading to a more defined shape that fits optimally into the binding pocket of the intended target while being less likely to bind to the less complementary sites of off-target proteins. The ring strain inherent to the azetidine moiety can also influence its chemical reactivity and binding kinetics. rsc.org

The specificity of azetidinyl pyrimidine derivatives is often achieved through subtle modifications to the core structure. For instance, the addition of various substituent groups can exploit small differences in the binding sites of related proteins, such as different isoforms of a kinase. These substitutions can lead to additional hydrogen bonds, van der Waals interactions, or hydrophobic interactions that favor binding to one target over another.

In the context of kinase inhibition, a common application for pyrimidine derivatives, selectivity is often governed by the interactions with the ATP-binding pocket. The 2-aminopyrimidine (B69317) scaffold is a known "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrimidine ring then project into different regions of the ATP-binding site. The azetidine group at the 6-position of this compound would be expected to occupy a specific pocket, and its size and shape would be critical determinants of selectivity against a panel of different kinases.

For example, research on related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has shown that they can be highly selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). This selectivity arises from specific interactions with non-conserved amino acid residues in the CDK4/6 active site that are not present in other CDKs. While direct data for this compound is limited, the principles of selectivity observed in these related molecules would likely apply. The azetidine ring's unique vector and rigidity could be pivotal in achieving discrimination between closely related protein targets.

Furthermore, studies on 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as histamine H3 receptor agonists have highlighted how the pyrimidine and azetidine moieties contribute to selective binding. In this context, the aminopyrimidine ring forms a crucial hydrogen bond, while the basic amine on the azetidine ring engages in an ionic interaction with a key aspartate residue in the receptor. This demonstrates how the different components of the azetidinyl pyrimidine scaffold can work in concert to achieve high affinity and selectivity for a specific G protein-coupled receptor.

While comprehensive selectivity screening data for this compound against a broad panel of targets is not widely published, the foundational principles of medicinal chemistry suggest that its selectivity profile is a direct consequence of the interplay between the hydrogen-bonding capacity of the pyrimidine-4-amine moiety and the specific steric and electronic properties of the 6-azetidinyl substituent.

Preclinical Pharmacological Investigations of Azetidinyl Pyrimidine Compounds

In Vivo Pharmacological Characterization in Animal Models (mechanistic and proof-of-concept studies)

The in vivo pharmacological effects of azetidinyl pyrimidine (B1678525) compounds have been investigated in rodent models to establish proof-of-concept for their therapeutic potential and to understand their mechanism of action within a living system. These studies have primarily focused on the central nervous system activity of these compounds, given their designed interaction with targets such as the histamine (B1213489) H3 receptor (H3R).

One key area of investigation has been the impact of these compounds on cognitive functions, such as memory. The social recognition test in mice is a widely used behavioral paradigm to assess learning and memory. In this test, a mouse's ability to remember a previously encountered juvenile mouse is evaluated. A decrease in the time spent investigating a familiar juvenile compared to a novel one indicates intact memory.

A notable compound from this class, VUF16839, which is a 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine (B11930900) derivative, has been subjected to such in vivo evaluation. nih.govnih.gov When administered to mice, VUF16839 induced an amnesic effect, impairing the animals' ability to recognize a familiar mouse. nih.govnih.gov This outcome is consistent with the compound's potent agonist activity at the H3R, as H3R activation is known to modulate the release of various neurotransmitters involved in cognitive processes. nih.gov The study demonstrated a clear, dose-dependent effect on social memory, providing in vivo proof-of-concept for the central activity of this azetidinyl pyrimidine derivative. nih.gov

The initial lead compound in this series, 4-(3-azetidin-1-yl)pyrimidin-2-amine, was identified as a partial H3R agonist. nih.govnih.gov Further chemical modifications led to the development of full agonists like VUF16839, which demonstrated enhanced potency. nih.gov The in vivo experiments with VUF16839 were crucial in confirming that the high in vitro affinity and agonist activity translated into a measurable physiological effect in a complex animal model. nih.govnih.gov

In a different therapeutic context, a more complex molecule incorporating a diamino-pyrimidine moiety, 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (B591076) (DPTM), has been evaluated in a murine model of skin infection. mdpi.com In this proof-of-concept study, topically applied DPTM ointment was shown to promote the healing of skin wounds infected with methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The compound significantly reduced the bacterial load in the infected skin and decreased the plasma levels of pro-inflammatory cytokines, such as IL-6 and TNF-α. mdpi.com This demonstrates the in vivo efficacy of a pyrimidine-containing compound in an infectious disease model, highlighting the broad therapeutic potential of this chemical class. mdpi.com

In Vivo Efficacy of Azetidinyl Pyrimidine Derivatives

| Compound | Animal Model | Assay | Key Findings | Reference |

| VUF16839 | Mice | Social Recognition Test | Induced an amnesic effect, impairing social memory. | nih.govnih.gov |

| 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM) | Mice | Murine Skin Wound Model (MRSA infected) | Promoted wound healing, reduced bacterial load, and decreased inflammatory cytokines. | mdpi.com |

Computational Chemistry and Molecular Modeling of Azetidinyl Pyrimidine Scaffolds

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.gov This technique is crucial in identifying potential drug candidates by simulating the interaction between a small molecule, such as 6-(azetidin-1-yl)pyrimidin-4-amine, and a macromolecular target, typically a protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on a force field to estimate the binding affinity. nih.govamazonaws.com

In the context of azetidinyl pyrimidine (B1678525) scaffolds, molecular docking has been employed to predict their binding modes within the active sites of various protein targets, including kinases, which are often implicated in diseases like cancer. japsonline.commui.ac.irnih.gov For instance, studies on pyrimidine derivatives have utilized docking to elucidate key interactions with receptors like vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). mui.ac.irnih.gov

A hypothetical molecular docking study of this compound against a kinase target would likely reveal important hydrogen bonding interactions involving the 4-amino group and the pyrimidine ring nitrogens. The azetidine (B1206935) ring, being a saturated heterocycle, would be expected to form van der Waals interactions within a hydrophobic pocket of the binding site. The results of such a study are often presented in a table summarizing the binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound Against a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amine with Aspartic Acid residuePyrimidine N1 with Glycine residue |

| Hydrophobic Interactions | Azetidine ring with Leucine and Valine residues |

| Interacting Residues | Gly, Leu, Val, Asp |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the protein, the stability of the ligand in the binding site, and the changes in their interactions. nih.govmdpi.com

For azetidinyl pyrimidine scaffolds, MD simulations are valuable for assessing the stability of the predicted binding pose obtained from molecular docking. nih.gov A simulation of the this compound-protein complex would track the root-mean-square deviation (RMSD) of the protein and ligand over nanoseconds to ensure the complex remains stable. mdpi.com Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein upon ligand binding. researchgate.net These simulations provide a more realistic understanding of the binding event in a physiological environment. nih.gov

Table 2: Representative Data from a Hypothetical MD Simulation of a this compound-Protein Complex

| Simulation Parameter | Result | Interpretation |

| Simulation Time | 100 ns | Standard simulation time for assessing stability. |

| Average Ligand RMSD | 1.5 Å | Indicates the ligand remains stably bound in the active site. |

| Protein RMSF Hotspots | Loop regions | Shows areas of the protein with higher flexibility. |

| Key Interaction Stability | Hydrogen bonds maintained >90% of simulation time | Confirms the importance of specific hydrogen bonds for binding. |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical (QC) Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govnih.gov These methods provide detailed information about the distribution of electrons, molecular orbital energies (like HOMO and LUMO), and the electrostatic potential of a molecule. nih.gov Such insights are crucial for understanding a compound's reactivity and its ability to participate in various types of interactions.

For this compound, QC calculations can determine the partial charges on each atom, revealing sites that are prone to electrostatic or nucleophilic/electrophilic interactions. acs.org The calculated HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and stability. This information is valuable for explaining observed structure-activity relationships and for designing derivatives with improved properties. nih.gov

Table 3: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For a series of azetidinyl pyrimidine derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. japsonline.com These descriptors are then correlated with the experimentally determined biological activities using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov A robust QSAR model for this scaffold could highlight which structural features, such as substitutions on the pyrimidine ring or the azetidine moiety, are critical for activity. nih.govnih.gov

Table 4: Key Descriptors in a Hypothetical QSAR Model for Azetidinyl Pyrimidine Derivatives

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobic | Positive |

| Molecular Weight | Steric | Negative |

| HOMO Energy | Electronic | Positive |

| Number of Hydrogen Bond Donors | Topological | Positive |

This table presents hypothetical data for illustrative purposes.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Optimization

In silico ADME prediction is a critical component of the early drug discovery process, used to forecast the pharmacokinetic properties of a compound. researchgate.net These computational models assess properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity, helping to identify and eliminate compounds with unfavorable ADME profiles before they are synthesized and tested in the lab. nih.govacs.orgdergipark.org.tr

For this compound, in silico ADME tools can predict its drug-likeness based on criteria such as Lipinski's rule of five. researchgate.net Models can also estimate its absorption potential, predict which cytochrome P450 enzymes might metabolize it, and forecast its potential for causing adverse effects. nih.govnih.gov This allows medicinal chemists to proactively modify the structure to improve its pharmacokinetic properties, for instance, by altering its polarity or introducing metabolic blockers. nih.gov

Table 5: Predicted In Silico ADME Properties for this compound

| ADME Property | Predicted Outcome | Implication |

| Lipinski's Rule of Five | 0 violations | Good potential for oral bioavailability. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

This table presents hypothetical data for illustrative purposes.

Analytical Characterization Techniques for Azetidinyl Pyrimidine Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: In the context of azetidinyl pyrimidine (B1678525) derivatives, the ¹H NMR spectrum reveals distinct signals for protons in different chemical environments. For instance, in a related series of pyrimidine-based 2-azetidinones, aromatic protons typically appear as multiplets in the δ 7.0-8.2 ppm range. A characteristic signal for the pyrimidine ring proton (C-H) can be observed as a sharp singlet around δ 8.2 ppm. Protons on the azetidinone ring, such as H-C-N and H-C-Cl, have been noted to appear as doublets at approximately δ 3.2 ppm and δ 4.4 ppm, respectively.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For pyrimidine derivatives, signals corresponding to the pyrimidine ring carbons can be identified at specific chemical shifts, such as 113.94, 153.38, and 157.97 ppm. niscpr.res.in

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the analysis of pyrimidine derivatives containing an azetidinone moiety, characteristic absorption bands are observed. For example, a C=O stretching vibration for the β-lactam ring in azetidinones is a key indicator. Other significant bands include those for C-N, C-H, and C=C bonds, which confirm the presence of the pyrimidine and azetidinyl structures.

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the pyrimidine ring. The absorption maxima (λmax) can help confirm the presence of the pyrimidine chromophore.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. The mass-to-charge ratio (m/z) of the molecular ion peak ([M]+) or protonated molecule ([M+H]+) confirms the molecular mass. For example, a pyrimidine derivative showed a molecular ion peak at m/z 261.07, and another at m/z 200.13 [M+H]+, which corresponded to their expected molecular weights. niscpr.res.in High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

Table 1: Spectroscopic Data for Azetidinyl Pyrimidine Derivatives

| Technique | Observation | Compound Class | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic protons (multiplet): δ 7.0-8.2 ppm | Pyrimidine-based 2-azetidinones | |

| Pyrimidine C-H (singlet): δ 8.2 ppm | Pyrimidine-based 2-azetidinones | ||

| Azetidinone H-C-N (doublet): δ 3.2 ppm | Pyrimidine-based 2-azetidinones | ||

| Azetidinone H-C-Cl (doublet): δ 4.4 ppm | Pyrimidine-based 2-azetidinones | ||

| ¹³C NMR | Pyrimidine ring carbons: 113.94, 153.38, 157.97 ppm | Pyrimidine derivative | niscpr.res.in |

| Mass Spec | m/z: 261.07 [M]+ | Pyrimidine derivative | niscpr.res.in |

| m/z: 200.13 [M+H]+ | Pyrimidine derivative | niscpr.res.in |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of a synthesized compound and for its isolation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a primary method for determining the purity of a sample. When coupled with a mass spectrometer (LC-MS), it provides both retention time data (indicating purity) and mass data (confirming identity). In the analysis of pyrimidine derivatives, LC-MS is used to confirm the molecular weight of the synthesized compounds. niscpr.res.inresearchgate.net For instance, the LC-MS analysis of a pyrimidine derivative showed an m/z of 214.24 [M+H]+, confirming its molecular mass. niscpr.res.in The purity is determined by the percentage area of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the separation of starting materials, intermediates, and the final product can be visualized, often under UV light. The retention factor (Rf) value is a characteristic of the compound in a specific solvent system. For the synthesis of azetidinone derivatives, TLC is used to track the reaction until completion. niscpr.res.in

Table 2: Chromatographic Data for Azetidinyl Pyrimidine Derivatives

| Technique | Application | Observation | Compound Class | Reference |

|---|---|---|---|---|

| HPLC-MS | Purity & Identity | m/z 214.24 [M+H]+ | Pyrimidine derivative | niscpr.res.in |

| Purity & Identity | m/z 200.13 [M+H]+ | Pyrimidine derivative | niscpr.res.in | |

| TLC | Reaction Monitoring | Completion of reaction | Azetidinone derivatives | niscpr.res.in |

Elemental Analysis for Compound Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's identity and purity. For example, for a synthesized pyrimidine derivative with the formula C₁₂H₁₁N₃O, the calculated elemental composition was C, 67.59%; H, 5.20%; N, 19.71%. niscpr.res.in The experimentally found values were C, 67.56%; H, 5.21%; N, 19.72%, which are in excellent agreement. niscpr.res.in Similarly, for a compound with the formula C₁₁H₉N₃O, the calculated values were C, 66.32%; H, 4.55%; N, 21.09%, and the found values were C, 66.31%; H, 4.56%; N, 21.08%. niscpr.res.in

Table 3: Elemental Analysis Data for Pyrimidine Derivatives

| Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| C₁₂H₁₁N₃O | C | 67.59 | 67.56 | niscpr.res.in |

| H | 5.20 | 5.21 | niscpr.res.in | |

| N | 19.71 | 19.72 | niscpr.res.in | |

| C₁₁H₉N₃O | C | 66.32 | 66.31 | niscpr.res.in |

| H | 4.55 | 4.56 | niscpr.res.in | |

| N | 21.09 | 21.08 | niscpr.res.in |

Future Research Directions and Translational Perspectives for Azetidinyl Pyrimidine Derivatives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of azetidinyl pyrimidine (B1678525) derivatives, including 6-(Azetidin-1-yl)pyrimidin-4-amine, presents unique challenges due to the inherent ring strain of the azetidine (B1206935) moiety. medwinpublishers.com Future research will likely focus on the development of more efficient, scalable, and environmentally benign synthetic routes.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, offer a highly efficient approach to generate libraries of diverse pyrimidine derivatives. acs.orgbohrium.com An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, which could be adapted for the synthesis of functionalized azetidinyl pyrimidines. acs.orgnih.gov

Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources is a growing trend in chemical synthesis. benthamdirect.compowertechjournal.com Research into microwave-assisted and ultrasound-assisted synthesis of pyrimidine derivatives is expected to intensify, aiming to reduce reaction times, improve yields, and minimize waste. powertechjournal.com Biocatalysis, employing enzymes to carry out specific chemical transformations, also presents a sustainable alternative to traditional chemical methods. powertechjournal.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. The application of flow chemistry to the synthesis of azetidinyl pyrimidine derivatives could streamline their production for further biological evaluation.

Novel Cyclization Strategies: The formation of the azetidine ring is often a challenging step. medwinpublishers.com Future work may involve the discovery of new catalytic systems or reaction conditions that facilitate the construction of this strained ring system with high efficiency and stereocontrol.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Multicomponent Reactions | High efficiency, diversity generation | Iridium-catalyzed synthesis from amidines and alcohols acs.orgbohrium.comnih.gov |

| Green Chemistry | Reduced environmental impact, sustainability | Microwave/ultrasound-assisted synthesis, biocatalysis benthamdirect.compowertechjournal.com |

| Flow Chemistry | Improved safety, scalability, and control | Continuous manufacturing processes |

| Novel Cyclization Methods | Efficient formation of strained rings | Development of new catalysts and reaction conditions medwinpublishers.com |

Identification of Undiscovered Biological Targets and Therapeutic Applications

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govgsconlinepress.commdpi.com While the biological activity of this compound itself is not extensively documented in publicly available literature, its structural features suggest a vast potential for interaction with various biological targets.

Future research should focus on:

Phenotypic Screening: High-throughput screening of this compound and its derivatives against a wide array of cell lines and disease models can uncover unexpected therapeutic activities. gsconlinepress.com

Target Deconvolution: Once a phenotypic effect is observed, identifying the specific molecular target is crucial. This can be achieved through techniques such as affinity chromatography, chemical proteomics, and genetic approaches.

Exploration of New Therapeutic Areas: Based on the known activities of pyrimidine derivatives, promising areas for investigation include:

Oncology: Targeting protein kinases is a well-established strategy in cancer therapy. nih.govnih.gov Pyrimidine derivatives have shown inhibitory activity against various kinases, including EGFR, FAK, and CDKs. nih.govnih.gov The potential of azetidinyl pyrimidine derivatives as kinase inhibitors warrants further investigation.

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the development of new anti-infective agents. gsconlinepress.com Pyrimidine derivatives have demonstrated antibacterial, antifungal, and antiviral properties. nih.govgsconlinepress.com

Central Nervous System (CNS) Disorders: Pyrimidine-based compounds have been explored for their potential in treating CNS disorders by targeting receptors such as serotonin, adenosine (B11128), and cannabinoid receptors. nih.govbenthamscience.com

Inflammatory Diseases: Some pyrimidine derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like COX-2. nih.govresearchgate.net

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Protein Kinases (e.g., EGFR, FAK, CDKs) nih.govnih.govnih.govnih.gov | Pyrimidine is a common scaffold in kinase inhibitors. nih.gov |

| Infectious Diseases | Bacterial, Fungal, and Viral Enzymes/Proteins | Pyrimidine derivatives have shown broad-spectrum antimicrobial activity. nih.govgsconlinepress.com |

| CNS Disorders | Serotonin, Adenosine, Cannabinoid Receptors nih.govbenthamscience.com | The pyrimidine core can be modified to interact with various CNS targets. nih.gov |

| Inflammatory Diseases | COX-2, Pro-inflammatory Cytokines nih.govresearchgate.net | Certain pyrimidine derivatives have demonstrated anti-inflammatory effects. nih.gov |

Advanced Ligand Design Strategies Based on Mechanistic Insights

To optimize the potency and selectivity of this compound derivatives, advanced ligand design strategies are essential. These approaches rely on a deep understanding of the interactions between the ligand and its biological target at a molecular level.

Future directions in this area include:

Structure-Based Drug Design (SBDD): Once a biological target is identified and its three-dimensional structure is determined (e.g., through X-ray crystallography or cryo-electron microscopy), SBDD can be employed to design ligands that fit precisely into the binding site. nih.gov Molecular docking simulations can predict the binding mode and affinity of new derivatives, guiding synthetic efforts. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD): This technique involves screening small, low-molecular-weight fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent lead compounds. The pyrimidine and azetidine moieties of this compound could serve as starting points for FBDD campaigns.

Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS): This strategy utilizes a "privileged" scaffold, such as pyrimidine, that is known to bind to multiple biological targets. By systematically modifying the scaffold, diverse libraries of compounds can be generated to explore a wider chemical space and identify novel biological activities. nih.gov

Computational Modeling and Simulation: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the key interactions that contribute to binding affinity and selectivity. nih.govmdpi.com

Development of Azetidinyl Pyrimidine Compounds as Chemical Biology Probes

Chemical biology probes are powerful tools for studying biological processes in their native environment. Derivatives of this compound can be chemically modified to serve as such probes.

Potential applications include:

Affinity-Based Probes: By attaching a reactive group (e.g., a photoaffinity label) and a reporter tag (e.g., biotin), these probes can be used to covalently label and identify the binding partners of the parent compound within a complex biological sample.

Fluorescent Probes: The incorporation of a fluorophore into the structure of an azetidinyl pyrimidine derivative can allow for the visualization of its subcellular localization and the real-time monitoring of its interaction with its target using fluorescence microscopy techniques.

Target Engagement Probes: These probes are designed to provide a direct readout of whether a compound is binding to its intended target in living cells. This is crucial for validating the mechanism of action of a drug candidate.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govastrazeneca.commednexus.org These technologies can be applied to the development of azetidinyl pyrimidine derivatives in several ways:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build models that can predict the properties of new, untested compounds. mdpi.com This includes predicting potency, selectivity, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. mednexus.org These models can explore a vast chemical space to identify promising new azetidinyl pyrimidine derivatives that are likely to be active against a specific target.

High-Throughput Virtual Screening: AI/ML can be used to rapidly screen massive virtual libraries of compounds to identify those with the highest probability of being active, thereby prioritizing which compounds to synthesize and test experimentally. nih.govacm.org

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes for target molecules, which can significantly streamline the synthesis of novel azetidinyl pyrimidine derivatives. acm.org

| AI/ML Application | Description | Potential Impact on Azetidinyl Pyrimidine Research |

| Predictive Modeling | Building models to predict compound properties (e.g., activity, toxicity). nih.govmdpi.com | Faster identification of promising candidates and reduction of late-stage failures. |

| De Novo Design | Generating novel molecular structures with desired characteristics. mednexus.org | Discovery of novel and patentable azetidinyl pyrimidine scaffolds. |

| Virtual Screening | Rapidly screening large virtual libraries of compounds. nih.govacm.org | Efficient prioritization of compounds for synthesis and testing. |

| Synthesis Planning | Predicting reaction outcomes and designing optimal synthetic routes. acm.org | Streamlined and more efficient synthesis of new derivatives. |

Q & A

Q. What are the standard synthetic routes for 6-(Azetidin-1-yl)pyrimidin-4-amine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, a chloro-substituted pyrimidine intermediate (e.g., 4-chloro-2-(6-chloropyrimidin-4-yl)aniline) reacts with azetidine under reflux conditions in a polar aprotic solvent (e.g., DMF or THF). Key intermediates are characterized using LCMS (e.g., m/z 245 [M+H]+) and HPLC (retention time: 0.75 minutes under SQD-FA05 conditions) to confirm molecular weight and purity .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm substitution patterns on the pyrimidine ring and azetidine moiety.

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., CHN).

- HPLC-PDA : Ensures >95% purity and detects trace impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., THF vs. DMF) to enhance nucleophilicity of azetidine.

- Catalysis : Use Pd-based catalysts for cross-coupling reactions in complex analogs (e.g., aryl-substituted derivatives).

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive intermediates, as seen in similar pyrimidine syntheses .

Q. What strategies resolve contradictions in biological activity data for azetidine-pyrimidine hybrids?

- Methodological Answer :

- Dose-Response Studies : Establish EC/IC values across multiple assays (e.g., enzymatic vs. cell-based).

- Off-Target Profiling : Use kinase panels or GPCR screens to identify unintended interactions (e.g., histamine H4 receptor antagonism observed in structurally related compounds) .

- Structural Analog Comparison : Compare activity of 6-(azetidin-1-yl) derivatives with pyrrolidine or piperidine analogs to isolate azetidine-specific effects .

Q. How can computational tools predict the binding mode of this compound to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., TLR7/9 for autoimmune applications) .

- 3D-QSAR : Build models using steric, electrostatic, and hydrophobic descriptors from analogs to guide structural modifications .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to validate docking poses .

Case Study-Driven Questions

Q. What lessons can be drawn from the development of lunbotinib (a pyrimidin-4-amine derivative) for kinase inhibition?

- Methodological Answer :

- Scaffold Hybridization : Lunbotinib’s success relies on merging pyrimidin-4-amine with diazabicycloheptane motifs for selective kinase inhibition.

- Metabolic Stability : Introduce fluorine atoms (e.g., 4-fluoro-1H-pyrazol-1-yl) to reduce CYP450-mediated degradation, a strategy applicable to 6-(azetidin-1-yl) analogs .

Data Reproducibility & Validation

Q. How can researchers address variability in synthetic yields across batches?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., stoichiometry, reaction time).

- In-Process Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progression in real time.

- Purification Protocols : Standardize HPLC conditions (e.g., C18 column, acetonitrile/water gradient) for consistent isolation .

Therapeutic Mechanism Probes

Q. What experimental evidence supports the role of this compound in modulating TLR7/9 pathways?

- Methodological Answer :

- Gene Knockdown : Use siRNA to silence TLR7/9 in cell lines and measure cytokine suppression (e.g., IFN-α).

- Electrophoretic Mobility Shift Assay (EMSA) : Confirm inhibition of TLR-DNA binding in vitro.

- In Vivo Models : Test efficacy in murine lupus models, as demonstrated for related quinoline-carbonitrile derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.